molecular formula C16H14ClN3OS2 B2876337 4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-74-2

4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2876337
CAS No.: 897479-74-2
M. Wt: 363.88
InChI Key: IXUISAVVJGBYEV-UHFFFAOYSA-N
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Description

4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of a chlorobenzo[d]thiazole moiety, a piperazine ring, and a thiophene group

Scientific Research Applications

4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 , which play a crucial role in the inflammatory response.

Mode of Action

Similar compounds have been shown to interact with their targets (cox enzymes) and inhibit their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential COX inhibitory activity . By inhibiting COX enzymes, it can prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory properties . By inhibiting COX enzymes and subsequently reducing prostaglandin production, it could alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the chlorobenzo[d]thiazole derivative, which is then reacted with piperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with thiophene-2-carboxylic acid or its derivatives to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in having a chlorinated aromatic ring but lacks the piperazine and thiophene groups.

    Thiophene derivatives: Share the thiophene ring but differ in other structural components.

    Benzo[d]thiazole derivatives: Contain the benzo[d]thiazole moiety but vary in other substituents.

Uniqueness

4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of the piperazine ring, in particular, is significant for its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c17-11-3-1-4-12-14(11)18-16(23-12)20-8-6-19(7-9-20)15(21)13-5-2-10-22-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUISAVVJGBYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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